A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH: Properties and Applications in Peptide Synthesis
A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-N-Me-Glu(OtBu)-OH is a critical building block in modern peptide synthesis, particularly for the creation of peptide analogues with enhanced therapeutic properties. The incorporation of an N-methyl group on the glutamic acid backbone introduces conformational constraints and can significantly improve a peptide's metabolic stability, cell permeability, and oral bioavailability. This guide provides a comprehensive overview of the chemical properties of Fmoc-N-Me-Glu(OtBu)-OH and detailed protocols for its application in solid-phase peptide synthesis (SPPS).
Core Chemical Properties
Fmoc-N-Me-Glu(OtBu)-OH, with the IUPAC name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a derivative of glutamic acid designed for use in Fmoc-based peptide synthesis.[1] The N-terminal α-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxyl group is protected by an acid-labile tert-butyl (OtBu) ester. The key feature of this molecule is the methylation of the α-amino group, which imparts unique properties to the resulting peptides.
Quantitative Data Summary
While extensive experimental data for some physical properties of Fmoc-N-Me-Glu(OtBu)-OH is not consistently reported across publicly available sources, the following table summarizes its key chemical identifiers and known properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₉NO₆ | [2][3][4] |
| Molecular Weight | 439.50 g/mol | [2][3][4] |
| CAS Number | 200616-40-6 | [2][3] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95% (HPLC) | |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | |
| Storage Temperature | 2-8°C | |
| Melting Point | Not consistently reported for the N-methylated form. The hydrated, non-N-methylated analog, Fmoc-Glu(OtBu)-OH·H₂O, has a reported melting point of 86-89 °C.[5] | |
| Optical Rotation | Not consistently reported. The non-N-methylated analog, Fmoc-Glu(OtBu)-OH, has a reported optical rotation of [α]20/D −5.0±2.0° (c = 1% in acetic acid: water (4:1)). |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-N-Me-Glu(OtBu)-OH is as a building block in Fmoc-based solid-phase peptide synthesis. The N-methylation, however, introduces significant steric hindrance, which can make both the coupling of this amino acid and the subsequent coupling of the next amino acid in the sequence challenging. Standard coupling conditions are often insufficient to achieve high yields, necessitating modified protocols.
Experimental Protocol: Incorporation of Fmoc-N-Me-Glu(OtBu)-OH into a Peptide Sequence
This protocol outlines the key steps and considerations for the successful incorporation of Fmoc-N-Me-Glu(OtBu)-OH into a growing peptide chain on a solid support.
1. Resin Preparation:
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Begin with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid of the target peptide.
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Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to synthesis.
2. Fmoc Deprotection:
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Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc group.
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The deprotection is typically carried out for 5-10 minutes and can be repeated once to ensure complete removal.
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Thoroughly wash the resin with DMF to remove all traces of piperidine.
3. Coupling of Fmoc-N-Me-Glu(OtBu)-OH:
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Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU/HCTU may be less effective. The use of more potent coupling reagents is highly recommended.
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Activation: Pre-activate a solution of Fmoc-N-Me-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) with a suitable coupling agent. Recommended combinations include:
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HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a tertiary base such as N,N-diisopropylethylamine (DIPEA).
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PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or PyBOP/HOAt ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/1-Hydroxy-7-azabenzotriazole).
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected, resin-bound peptide.
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Allow the coupling reaction to proceed for an extended period, typically 1-4 hours, at room temperature with gentle agitation.
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Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (ninhydrin test). Note that secondary amines, like N-methylated amino acids, give a weak color change (typically reddish-brown instead of the strong blue for primary amines). The bromophenol blue test can be a more reliable alternative.
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If the coupling is incomplete, a second coupling step (recoupling) with a fresh solution of activated Fmoc-N-Me-Glu(OtBu)-OH is advised.
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After successful coupling, wash the resin extensively with DMF.
4. Capping (Optional but Recommended):
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To prevent the formation of deletion sequences, any unreacted N-terminal amines can be irreversibly capped.
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Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
5. Chain Elongation:
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Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence. The coupling of the amino acid immediately following the N-methylated residue can also be challenging and may require extended coupling times or more potent activation reagents.
6. Cleavage and Final Deprotection:
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Once the peptide synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).
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Cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups (including the OtBu group on the glutamic acid side chain) by treating the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
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The cleavage reaction is typically carried out for 2-4 hours at room temperature.
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Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
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The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Logical Relationships
The following diagrams illustrate the key workflows and chemical logic involved in the use of Fmoc-N-Me-Glu(OtBu)-OH in peptide synthesis.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-N-Me-Glu(OtBu)-OH.
Caption: Orthogonal protection strategy of Fmoc-N-Me-Glu(OtBu)-OH.
